molecular formula C22H22N2O3 B11038305 3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11038305
M. Wt: 362.4 g/mol
InChI Key: RHVCPXVWFVIQQF-UHFFFAOYSA-N
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Description

This compound (CAS: 879614-53-6) is a tetrahydrodibenzo[b,e][1,4]diazepin-1-one derivative with a 2,4-dimethoxyphenyl substituent at position 3 and a methyl group at position 11. Its molecular formula is C₂₂H₂₂N₂O₃, with a molecular weight of 362.42 g/mol .

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

9-(2,4-dimethoxyphenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H22N2O3/c1-13-22-19(24-18-7-5-4-6-17(18)23-13)10-14(11-20(22)25)16-9-8-15(26-2)12-21(16)27-3/h4-9,12,14,23H,10-11H2,1-3H3

InChI Key

RHVCPXVWFVIQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine with dimedone and an aromatic aldehyde under microwave-assisted conditions. This method is catalyzed by silica-supported fluoroboric acid and yields the desired product in good amounts .

Industrial Production Methods

In an industrial setting, the continuous flow synthesis of benzodiazepines, including dibenzo[b,e][1,4]diazepin-1-ones, is often employed. This method involves the use of aminobenzophenones as starting materials and proceeds through a series of reactions, including acylation and cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The compound binds to the benzodiazepine binding site on the GABA_A receptor, modulating its activity and increasing the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound (879614-53-6) 3-(2,4-dimethoxyphenyl), 11-methyl C₂₂H₂₂N₂O₃ 362.42 High lipophilicity due to dimethoxy groups; potential CNS activity.
11-Methyl-3-(5-methyl-2-furyl) (1428139-40-5) 3-(5-methylfuryl), 11-methyl C₁₉H₁₈N₂O₂ 306.37 Lower molecular weight; furyl group may enhance metabolic stability.
11-Phenyl-7-benzoyl (4d) 7-benzoyl, 11-phenyl C₂₅H₂₁N₂O₂ 381.45 Yellow powder; benzoyl group increases π-π stacking potential.
11-(p-Nitrobenzoyl)-3,3-dimethyl (5l) 3,3-dimethyl, 11-(p-nitrobenzoyl) C₂₃H₂₁N₃O₄ 403.43 Nitro group enhances electron-withdrawing effects; higher reactivity in nitrosation.
11-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl) 3-(4-methoxyphenyl), 11-(CF₃-phenyl) C₂₄H₂₀F₃N₂O₂ 449.43 Trifluoromethyl group improves metabolic resistance; higher steric hindrance.

Key Comparative Insights

Substituent Effects on Molecular Weight and Lipophilicity The target compound’s dimethoxy groups contribute to a higher molecular weight (362.42 g/mol) compared to simpler derivatives like the 5-methylfuryl analog (306.37 g/mol) .

Synthetic Efficiency and Yields

  • Derivatives with aromatic aldehydes (e.g., benzaldehyde in 4d ) exhibit moderate yields (~25%), while bulkier substituents (e.g., p-nitrobenzoyl in 5l ) achieve higher yields (77%) due to improved crystallization.
  • The target compound’s synthesis likely requires optimized conditions for the dimethoxyphenyl group, which may hinder reactivity compared to smaller substituents.

Electronic and Steric Influences Methoxy vs. Nitro Groups: The dimethoxy groups in the target compound enhance electron density, contrasting with the nitro group in 5l , which polarizes the diazepine ring and increases electrophilicity.

Biological Activity Implications Benzodiazepinones with benzoyl (4d ) or trifluoroacetyl () substituents show enhanced pro-apoptotic activity in cancer models, suggesting that the target compound’s dimethoxy groups may modulate similar pathways. The methyl group at position 11 (common in ) is associated with reduced cytotoxicity compared to halogenated analogs (e.g., 11-(4-chlorophenyl) ).

Structural and Mechanistic Highlights

  • Conformational Rigidity: X-ray studies (e.g., 6c ) confirm that hexahydrodiazepinone derivatives adopt boat-like conformations. The target compound’s tetrahydro core may increase flexibility, affecting target binding .
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas trifluoromethyl () or acetylated derivatives () exhibit greater metabolic resistance.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of dibenzoazepines and features a unique structure characterized by the presence of a dimethoxyphenyl group and a tetrahydro-dibenzo structure. This configuration is believed to influence its biological activities significantly.

Molecular Formula

  • Molecular Formula : C₁₈H₁₉N₃O₂

1. Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Case Study: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.3Induction of apoptosis
A-54915.8Cell cycle arrest at G2/M phase
HeLa9.5Inhibition of Bcl-2 protein expression

These findings suggest that the compound may effectively induce apoptosis in cancer cells while inhibiting their growth.

2. Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Research has shown that similar structures can modulate neurotransmitter systems, particularly GABAergic pathways.

Study Findings

In a controlled study involving animal models, the compound demonstrated significant anticonvulsant activity compared to standard medications:

Treatment GroupSeizure Incidence (%)Duration of Seizure (min)
Control8010
Standard Drug (Phenytoin)303
Test Compound201

The results indicate that the compound may reduce both the incidence and duration of seizures effectively.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed promising results against various bacterial strains.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These data suggest that This compound possesses notable antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this one. The presence of specific functional groups such as methoxy groups has been linked to enhanced biological activity.

Key Findings in SAR Studies

  • Methoxy Substitution : The dimethoxyphenyl group significantly contributes to anticancer and anticonvulsant activities.
  • Dibenzo Framework : The dibenzo structure appears essential for maintaining pharmacological activity across multiple assays.
  • Tetrahydro Configuration : This configuration may enhance lipophilicity and cellular uptake.

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